3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
CAS No.: 1325304-03-7
Cat. No.: VC2821531
Molecular Formula: C12H10ClNO4S2
Molecular Weight: 331.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1325304-03-7 |
|---|---|
| Molecular Formula | C12H10ClNO4S2 |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16) |
| Standard InChI Key | ZSOZQOFLHLNARO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl |
| Canonical SMILES | CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl |
Introduction
Structure and Chemical Properties
Molecular Structure and Identification
3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is a synthetic organic compound characterized by a thiophene ring substituted with a carboxylic acid group at position 2 and a sulfonamide moiety at position 3. The compound can be identified by several standardized parameters as presented in Table 1.
| Parameter | Value |
|---|---|
| CAS Number | 1325304-03-7 |
| Molecular Formula | C12H10ClNO4S2 |
| Molecular Weight | 331.8 g/mol |
| IUPAC Name | 3-[(3-chloro-4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H10ClNO4S2/c1-7-2-3-8(6-9(7)13)20(17,18)14-10-4-5-19-11(10)12(15)16/h2-6,14H,1H3,(H,15,16) |
| Standard InChIKey | ZSOZQOFLHLNARO-UHFFFAOYSA-N |
The compound features several key structural components that make it particularly interesting for research purposes: a thiophene ring, a carboxylic acid group, a sulfonamide linkage, and a chloro-methylphenyl moiety. This unique combination of functional groups contributes to its potential versatility in various chemical applications.
Physical and Chemical Properties
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The presence of a carboxylic acid group suggests acidic properties, with the ability to form salts with appropriate bases.
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The sulfonamide group (SO2NH) contributes to hydrogen bonding capabilities, potentially affecting its solubility and intermolecular interactions.
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The compound likely exhibits limited water solubility due to its aromatic and heterocyclic components, but may show better solubility in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF).
Structural Features of Interest
Several structural features of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid make it particularly interesting for research and potential applications:
Synthesis and Preparation
Reaction Conditions and Considerations
Based on the synthesis of related compounds, several reaction conditions are particularly relevant for preparing 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid:
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Solvents: Common solvents for related syntheses include dichloromethane (DCM), dimethylformamide (DMF), and tetrahydrofuran (THF) .
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Temperature: Reaction conditions typically range from 0°C to room temperature, depending on the specific synthetic step .
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Catalysts: Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) chloride may be used for certain coupling reactions .
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Reagents: Coupling agents such as 1,1-carbonyl-di-(1,2,4)-triazole might be employed in the synthesis, particularly for formation of amide or sulfonamide bonds .
These conditions must be carefully controlled to optimize yield and minimize side reactions, particularly given the multiple functional groups present in the target molecule.
Applications and Research Areas
Materials Science Applications
The unique structural features of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid suggest potential applications in materials science:
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Conducting polymers: Thiophene derivatives are commonly employed in the development of conducting polymers due to their electronic properties.
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Coordination chemistry: The carboxylic acid group can coordinate to metal centers, potentially enabling the creation of metal-organic frameworks (MOFs) or coordination polymers.
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Supramolecular assemblies: The hydrogen bonding capabilities of the sulfonamide and carboxylic acid groups may facilitate the formation of supramolecular structures with unique properties.
These applications leverage the compound's ability to participate in various non-covalent interactions and its potential electronic properties derived from the thiophene core.
Building Blocks in Organic Synthesis
The compound can serve as a versatile building block in organic synthesis:
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The carboxylic acid group provides a reactive handle for further functionalization, including the formation of esters, amides, and acid chlorides.
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The thiophene ring can participate in various coupling reactions, particularly at the 4 and 5 positions.
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The sulfonamide group offers a protected nitrogen that can be potentially deprotected and further functionalized in certain synthetic schemes.
These characteristics make 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid valuable in the construction of more complex molecules with specific structural features.
Comparative Analysis
Comparison with Similar Thiophene Derivatives
When compared to structurally related compounds, 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid shows both similarities and notable differences:
These structural variations can significantly impact the compounds' physical properties, reactivity, and potential biological activities. For instance, the presence of different aryl substituents can affect lipophilicity, while changes in the sulfonamide/sulfone group can influence hydrogen bonding capabilities and electronic properties.
Physicochemical Properties Comparison
The physicochemical properties of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid can be compared with similar compounds to understand how structural modifications affect key parameters:
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Solubility: The presence of the carboxylic acid group likely confers some water solubility, though the aromatic and chlorinated portions contribute to lipophilicity.
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Acidity: The carboxylic acid group is expected to have a pKa similar to other thiophene-2-carboxylic acids, generally in the range of 3-4.
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Stability: The compound is likely stable under normal conditions but may be sensitive to strong oxidizing agents due to the thiophene ring.
These properties can be fine-tuned through structural modifications to the core scaffold, allowing for optimization toward specific applications.
Current Research and Future Directions
Synthetic Challenges and Opportunities
Several challenges and opportunities exist in the synthesis and development of 3-{[(3-Chloro-4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid and related compounds:
Addressing these challenges will require interdisciplinary approaches, combining synthetic organic chemistry with computational modeling and application-specific testing.
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